molecular formula C26H39NO7S B1215472 Taurodehydrocholic acid CAS No. 517-37-3

Taurodehydrocholic acid

Cat. No. B1215472
CAS RN: 517-37-3
M. Wt: 509.7 g/mol
InChI Key: UBDJSBRKNHQFPD-PYGYYAGESA-N
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Description

Taurodehydrocholic acid is a bile acid . This compound is a closely related isomer of taurochenodeoxycholic acid and tauroursodeoxycholic acid sharing the exact molecular formula and molecular weight .


Molecular Structure Analysis

The empirical formula of Taurodehydrocholic acid is C26H38NNaO7S and it has a molecular weight of 531.64 g/mol .

Scientific Research Applications

Biliary Lipid Secretion and Control

Taurodehydrocholic acid plays a role in the secretion and control of biliary lipids. It seems to assist in the regulation of lipid vesicle delivery to bile-canalicular membranes, which is crucial for efficient lipid secretion. This was observed in studies where taurodehydrocholic acid was infused into rat livers, showing better control and uniformity in lipid peaks (Rahman & Coleman, 1987).

Neurotransmitter Systems and Neurobehavior

In research exploring the role of the Farnesoid X receptor (FXR) in neurobehavior, taurodehydrocholic acid, among other bile acids, was found to impact neurotransmitter systems in various brain regions. This alteration in neurotransmitters was associated with changes in depressive-like and anxiety-related behavior, motor activity, memory, and motor coordination in FXR knockout mice (Huang et al., 2015).

Membrane Protein Modification

Taurodehydrocholic acid has been used to study the chemical modification of membrane proteins in rat hepatocytes. It showed the capability to reduce sensitivity against phalloidin, a toxin, and inhibit the uptake of phalloidin and cholate in hepatocytes (Ziegler et al., 1982).

Ileal Bile Salt Transport System

The transport of taurodehydrocholate by ileal everted sacs has been studied to understand the ionic requirements for the active ileal bile salt transport system. This research provided insights into the sensitivity of taurodehydrocholate transport to changes in sodium ion concentrations, indicating a cooperative affinity between the bile salt and sodium for the transport system (Gallagher et al., 1976).

Bile Salt Synthesis and Cholesterol Incorporation

Taurodehydrocholic acid was studied for its effects on bile salt synthesis and cholesterol incorporation in rat hepatocytes. It was found to alter the hepatic incorporation of unesterified cholesterol, indicating an interaction between bile salts and exogenous cholesterol that depends on the type of conjugated bile salt (Clerc et al., 1994).

Biliary Lysosomal Output and Lipid Secretion

Taurodehydrocholic acid infusion in rat livers increased the output of lysosomal enzymes and cholesterol in bile, suggesting its influence on lipid secretion processes. This study highlighted the potential role of taurodehydrocholic acid in lipid metabolism and secretion (Rahman & Coleman, 1987).

Mechanism of Action

While the exact mechanism of action of Taurodehydrocholic acid is not well known, it is likely to share some similarities with other bile acids. For instance, Tauroursodeoxycholic acid (TUDCA), a closely related bile acid, has shown important anti-apoptotic and neuroprotective activities .

Future Directions

Recent research suggests that hydrophilic bile acids, such as Tauroursodeoxycholic acid (TUDCA), could have potential therapeutic uses in neurodegenerative diseases . While further clinical evidence is being accumulated for other diseases, TUDCA stands as a promising treatment for neurodegenerative diseases .

properties

IUPAC Name

2-[[(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34)/t15-,16+,18-,19+,20+,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDJSBRKNHQFPD-PYGYYAGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H39NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57011-24-2 (hydrochloride salt)
Record name Taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70965970
Record name 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

517-37-3
Record name Taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,7,12-Trioxo-N-(2-sulfoethyl)cholan-24-imidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70965970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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